3-Chlorobenzoate
Overview
Description
3-chlorobenzoate is a chlorobenzoate that is the conjugate base of 3-chlorobenzoic acid. It derives from a benzoate. It is a conjugate base of a 3-chlorobenzoic acid.
Scientific Research Applications
Biodegradation and Environmental Remediation
- 3-Chlorobenzoate (3-CBA) is an environmental pollutant due to its widespread use and persistence. Bacillus sp. OS13 can utilize 3-CBA as a sole carbon and energy source, showing potential for environmental management of 3-CBA contamination (Mulla et al., 2016).
- Rhodococcus opacus strains have been studied for their ability to decompose 3-CBA, providing insights into bioremediation methods for this environmental contaminant (Solyanikova et al., 2019).
Microbial Ecology and Population Dynamics
- Research on the population dynamics of 3-chlorobenzoate-degrading bacteria in sediments has been conducted to understand their ecological properties and potential use in bioremediation (Bott & Kaplan, 2002).
Chemical Properties and Interactions
- Studies on the crystal structure and interactions of 3-chlorobenzoate compounds, such as 2-Amino-6-methylpyridinium 3-chlorobenzoate, provide valuable data on their chemical properties (Thanigaimani et al., 2013).
Molecular Biology and Enzymatic Studies
- The evaluation of enzymes like 3-chlorobenzoate 1,2-dioxygenase and their inhibition by chlorobenzoates offers insights into the molecular mechanisms involved in the biodegradation of 3-CBA (Emelyanova & Solyanikova, 2019).
Isolation and Characterization of Degrading Bacteria
- Studies have focused on isolating and characterizing bacteria capable of degrading 3-chlorobenzoate, such as Rhodococcus erythropolis, which is significant for bioremediation strategies in contaminated environments (Qi et al., 2007).
Enhancement of Microbial PCB Dechlorination
- Research indicates that chlorobenzoates, including 3-chlorobenzoate, enhance microbial polychlorinated biphenyl (PCB) dechlorination, which is crucial for environmental cleanup of PCBs (Cho et al., 2002).
properties
CAS RN |
16887-60-8 |
---|---|
Product Name |
3-Chlorobenzoate |
Molecular Formula |
C7H4ClO2- |
Molecular Weight |
155.56 g/mol |
IUPAC Name |
3-chlorobenzoate |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/p-1 |
InChI Key |
LULAYUGMBFYYEX-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)[O-] |
synonyms |
3-chlorobenzoate 3-chlorobenzoic acid m-chlorobenzoic acid meta-chlorobenzoate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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